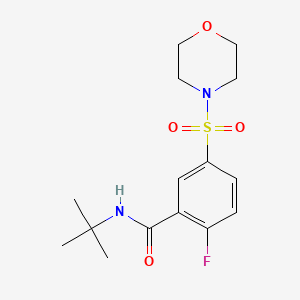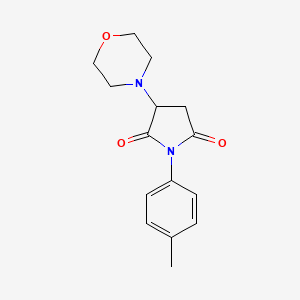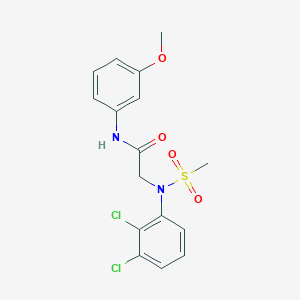![molecular formula C19H17BrN2O5 B5172953 N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}glycine](/img/structure/B5172953.png)
N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}glycine, also known as BMA-111, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields. It is a small molecule with a molecular weight of 466.33 g/mol and a chemical formula of C20H18BrN2O5.
Mecanismo De Acción
The mechanism of action of N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}glycine is not fully understood, but it is believed to work by inhibiting the activity of the enzyme, dipeptidyl peptidase IV (DPP-IV). DPP-IV is an enzyme that is involved in the breakdown of certain peptides, including those that stimulate the growth of cancer cells. By inhibiting the activity of DPP-IV, N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}glycine may be able to slow down or even stop the growth of cancer cells.
Biochemical and Physiological Effects:
N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}glycine has been shown to have several biochemical and physiological effects. In addition to its anti-tumor activity, it has also been shown to have anti-inflammatory and anti-oxidant properties. It has been suggested that these properties may contribute to its potential therapeutic applications in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}glycine is its ease of synthesis and relatively low cost. This makes it an attractive compound for use in laboratory experiments. However, one limitation of N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}glycine is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}glycine. One area of interest is in the development of more potent and selective inhibitors of DPP-IV. Another area of research is in the development of new formulations of N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}glycine that can improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}glycine and its potential applications in various diseases.
Métodos De Síntesis
The synthesis of N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}glycine involves the reaction between 4-bromoaniline and 2-methoxybenzoyl isocyanate in the presence of triethylamine. The resulting intermediate is then coupled with glycine to yield the final product. The synthesis of N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}glycine is a relatively straightforward process and can be carried out in a laboratory setting with ease.
Aplicaciones Científicas De Investigación
N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}glycine has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising areas of research is in the field of cancer treatment. Several studies have shown that N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}glycine has anti-tumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells.
Propiedades
IUPAC Name |
2-[[(E)-3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O5/c1-27-16-5-3-2-4-14(16)18(25)22-15(19(26)21-11-17(23)24)10-12-6-8-13(20)9-7-12/h2-10H,11H2,1H3,(H,21,26)(H,22,25)(H,23,24)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYZRFLOHJWLLM-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=CC2=CC=C(C=C2)Br)C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)N/C(=C/C2=CC=C(C=C2)Br)/C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2,4-dioxo-3-(1-piperidinylmethyl)-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B5172892.png)

![4-methyl-1-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperidine](/img/structure/B5172910.png)
![(2,4-dinitrophenyl){4-methyl-3-[(3-nitrobenzylidene)amino]phenyl}amine](/img/structure/B5172913.png)
![5-(4-bromophenyl)-2,3-dimethoxyindeno[1,2-c]isochromen-11(5H)-one](/img/structure/B5172921.png)
![N-(2-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5172923.png)
![1-allyl-5-[3-allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5172925.png)
![(2R*,3R*)-3-[(2-ethoxybenzyl)(methyl)amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5172930.png)
![3-chloro-4-ethoxy-N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5172934.png)

![4-[4-chloro-2-(2-isoxazolidinylcarbonyl)phenoxy]-1-cyclopentylpiperidine](/img/structure/B5172938.png)